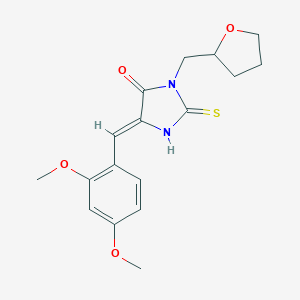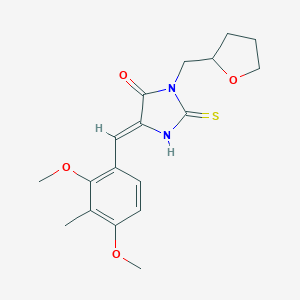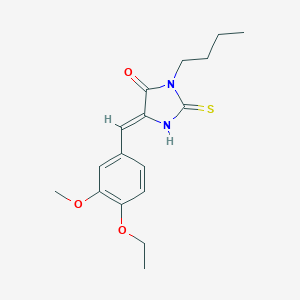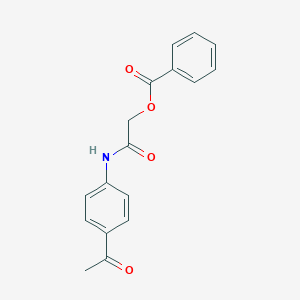![molecular formula C18H21IN4O4 B305723 4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol), commonly known as EMID-5, is a synthetic compound that has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
EMID-5 has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. The compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. EMID-5 has also been studied for its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
The mechanism of action of EMID-5 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. EMID-5 has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EMID-5 has been shown to have a number of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. EMID-5 has also been shown to inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
EMID-5 has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it can be produced in high yields with high purity. EMID-5 is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental settings. However, there are also limitations to the use of EMID-5 in lab experiments. The compound has not been extensively studied in vivo, so its safety and efficacy in animal models and humans are not well understood. In addition, the compound may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on EMID-5. One area of interest is the development of more potent and selective inhibitors of COX-2 and NF-κB. EMID-5 may serve as a useful starting point for the development of these inhibitors. Another area of interest is the study of the compound's effects in animal models of disease. This will be important for determining the safety and efficacy of EMID-5 in vivo. Finally, the compound's potential as a therapeutic agent for cancer should be further explored, particularly in animal models of cancer.
Méthodes De Synthèse
EMID-5 is synthesized through a multi-step process that involves the reaction of 3-ethoxy-5-iodo-4-methoxybenzaldehyde with 3-methyl-1H-pyrazol-5-ol in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis method has been optimized to produce high yields of EMID-5 with high purity.
Propriétés
Nom du produit |
4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) |
|---|---|
Formule moléculaire |
C18H21IN4O4 |
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
4-[(3-ethoxy-5-iodo-4-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H21IN4O4/c1-5-27-12-7-10(6-11(19)16(12)26-4)15(13-8(2)20-22-17(13)24)14-9(3)21-23-18(14)25/h6-7,15H,5H2,1-4H3,(H2,20,22,24)(H2,21,23,25) |
Clé InChI |
UGXWGUZXBXCMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
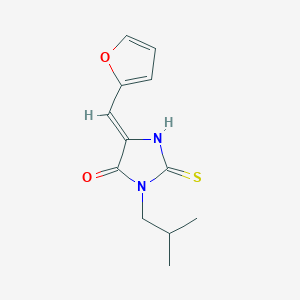
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
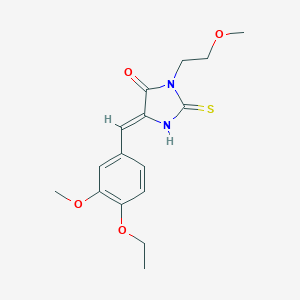
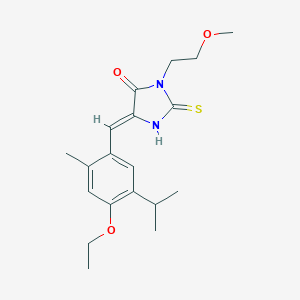
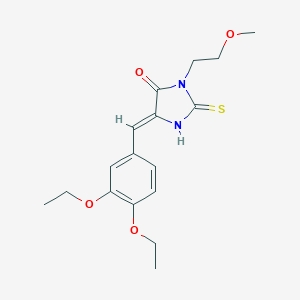
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
